molecular formula C9H5BrF3NS B13445959 5-Bromo-3-(trifluoromethylthio)indole

5-Bromo-3-(trifluoromethylthio)indole

Cat. No.: B13445959
M. Wt: 296.11 g/mol
InChI Key: HYMBLBXFKLFOJX-UHFFFAOYSA-N
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Description

5-Bromo-3-(trifluoromethylthio)indole is a halogenated indole derivative featuring a bromine atom at the 5-position and a trifluoromethylthio (-SCF₃) group at the 3-position of the indole ring. The -SCF₃ group is notable for its strong electron-withdrawing and lipophilicity-enhancing properties, which are critical in drug design for improving metabolic stability and membrane permeability .

Properties

Molecular Formula

C9H5BrF3NS

Molecular Weight

296.11 g/mol

IUPAC Name

5-bromo-3-(trifluoromethylsulfanyl)-1H-indole

InChI

InChI=1S/C9H5BrF3NS/c10-5-1-2-7-6(3-5)8(4-14-7)15-9(11,12)13/h1-4,14H

InChI Key

HYMBLBXFKLFOJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)SC(F)(F)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(trifluoromethylthio)indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can lead to the formation of various substituted indoles .

Mechanism of Action

The mechanism of action of 5-Bromo-3-(trifluoromethylthio)indole involves its interaction with specific molecular targets and pathways. The presence of the bromine and trifluoromethylthio groups can influence its binding affinity and activity towards various biological targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-Bromo-3-(trifluoromethylthio)indole with structurally or functionally related indole derivatives, based on the provided evidence:

Compound Name Substituents Key Properties Synthetic Method Applications/Bioactivity References
This compound 5-Br, 3-SCF₃ High lipophilicity (predicted); electron-withdrawing effects from -SCF₃ Likely involves trifluoromethylthiolation reagents (inferred from analogous routes) Potential antimicrobial/antioxidant (hypothesized)
5-Bromo-3-methyl-1H-indole 5-Br, 3-CH₃ CAS 10075-48-6; used in pharmaceuticals and fine chemicals Not explicitly described Pharmaceutical intermediates
5-Bromo-3-(2-Cyanovinyl)indole 5-Br, 3-(2-cyanoethyl) Active against microbes (e.g., bacteria, fungi) Derived from indole acrylate chemistry Antimicrobial
Compound 34 () 5-Br, 3-imidazolyl-phenethyl Mp 141–142°C; IR/NMR/MS data confirmed Reaction of 5-bromoindole-3-carbaldehyde with phenethylamine Preliminary structure-activity exploration
9c () 5-Br, 3-triazolyl-ethyl-dimethoxy 50% yield; Rf 0.30 (TLC); HRMS m/z 427.0757 CuI-catalyzed azide-alkyne cycloaddition Antioxidant (ischemia treatment)
5-Bromo-3-iodo-6-(trifluoromethyl)-1H-indole 5-Br, 3-I, 6-CF₃ MW 389.94 g/mol; commercial availability (CAS 1420537-61-6) Halogenation and trifluoromethylation steps Research chemical

Key Observations :

Halogen Position: 5-Bromo substitution is common across analogs, but the 3-position substituent dictates reactivity and bioactivity. For example, 3-iodo analogs () are used in cross-coupling reactions, whereas triazole-linked derivatives () show antioxidant properties.

Synthetic Challenges :

  • Introducing -SCF₃ may require specialized reagents (e.g., trifluoromethylthiolating agents) compared to simpler groups like -CH₃ or -CN.
  • CuI catalysis () and Pd-mediated reactions () are viable for functionalizing the indole core.

Biological Relevance :

  • Bromoindoles with electron-withdrawing groups (e.g., -SCF₃, -CN) are often explored for antimicrobial or antioxidant activities .
  • Fluorinated indoles (e.g., 5-Fluoro analogs in ) demonstrate enhanced metabolic stability, suggesting similar advantages for the target compound .

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